molecular formula C13H18N4O3 B556286 N-alpha-Benzoyl-L-arginine CAS No. 154-92-7

N-alpha-Benzoyl-L-arginine

Cat. No. B556286
CAS RN: 154-92-7
M. Wt: 278,31 g/mole
InChI Key: RSYYQCDERUOEFI-JTQLQIEISA-N
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Description

N-alpha-Benzoyl-L-arginine is an N-acyl-L-arginine that is L-arginine in which one of the hydrogens attached to the alpha-amino group has been replaced by a benzoyl group . It is a N-acyl-L-arginine and a member of benzamides . It is functionally related to a benzoic acid .


Synthesis Analysis

N-alpha-Benzoyl-L-arginine has been used as a substrate in the study of trypsin-digested peptides of proteins commonly found in cow’s milk . The efficiency of the obtained microreactor was evaluated by measuring the activity of trypsin using N-α-benzoyl-arginine ethyl ester (BAEE) .


Molecular Structure Analysis

N-alpha-Benzoyl-L-arginine is a compound with the molecular formula C13H18N4O3 . A structural and spectroscopic characterization of N (α)-benzoyl-L-argininate ethyl ester chloride (BAEEH (+)·Cl (-)), an important amino acid derivative and an adequate PEAs’ model compound, has been reported .


Chemical Reactions Analysis

N-alpha-Benzoyl-L-arginine is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . Hydrolysis of DL-BAPNA at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .


Physical And Chemical Properties Analysis

N-alpha-Benzoyl-L-arginine has a molecular weight of 278.31 g/mol . It is an enantiomer of a N-benzoyl-D-arginine .

Scientific Research Applications

Use as a Substrate for Trypsin and Other Proteolytic Enzymes

  • Scientific Field: Biochemistry
  • Application Summary: N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride is used as a substrate for trypsin and other proteolytic enzymes . It is used in enzymatic assays to measure the activity of these enzymes .
  • Methods of Application: The compound is typically dissolved in a suitable solvent (such as DMSO or acetone:water (1:1)) at a concentration of around 50 mg/mL . It is then added to a solution containing the enzyme under investigation. The enzyme cleaves the compound, resulting in a color change that can be measured spectrophotometrically .
  • Results/Outcomes: The rate of color change is proportional to the activity of the enzyme. This allows researchers to quantify the activity of trypsin and other proteolytic enzymes .

Use as an Enzyme Inhibitor

  • Scientific Field: Pharmacology
  • Application Summary: N-alpha-Benzoyl-DL-arginine 4-nitroanilide monohydrochloride has shown promise as an enzyme inhibitor . This could have potential applications in drug development and therapeutic use .
  • Methods of Application: The exact methods of application would depend on the specific context of the research. Typically, the compound would be added to a biological system (such as a cell culture or a biochemical assay) and its effects on enzyme activity would be measured .
  • Results/Outcomes: The outcomes of such research could potentially lead to the development of new drugs or therapies .

Use as a Chromogenic Substrate

  • Scientific Field: Biochemistry
  • Application Summary: N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride is used as a chromogenic substrate . It is used in enzymatic assays to measure the activity of these enzymes .
  • Methods of Application: The compound is typically dissolved in a suitable solvent (such as DMSO or acetone:water (1:1)) at a concentration of around 50 mg/mL . It is then added to a solution containing the enzyme under investigation. The enzyme cleaves the compound, resulting in a color change that can be measured spectrophotometrically .
  • Results/Outcomes: The rate of color change is proportional to the activity of the enzyme. This allows researchers to quantify the activity of trypsin and other proteolytic enzymes .

Use as a Chromogenic Substrate

  • Scientific Field: Biochemistry
  • Application Summary: N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride is used as a chromogenic substrate . It is used in enzymatic assays to measure the activity of these enzymes .
  • Methods of Application: The compound is typically dissolved in a suitable solvent (such as DMSO or acetone:water (1:1)) at a concentration of around 50 mg/mL . It is then added to a solution containing the enzyme under investigation. The enzyme cleaves the compound, resulting in a color change that can be measured spectrophotometrically .
  • Results/Outcomes: The rate of color change is proportional to the activity of the enzyme. This allows researchers to quantify the activity of trypsin and other proteolytic enzymes .

Safety And Hazards

N-alpha-Benzoyl-L-arginine should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

N-alpha-Benzoyl-L-arginine ethyl ester has been used as a substrate for the relative quantification of trypsin activity . It has also been used as a substrate for the activity of subtilisins, kallikreins, and protein arginine deiminase 4 (PAD4) .

properties

IUPAC Name

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYYQCDERUOEFI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315997
Record name Benzoyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-Benzoyl-L-arginine

CAS RN

154-92-7
Record name Benzoyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-L-arginine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-α-benzoyl-L-arginine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
OA Fasehun, SS Gross, LE Rubin, EA Jaffe… - … of Pharmacology and …, 1990 - Citeseer
Na-benzoyl-L-arginine ethyl ester (BAEE) is a vasorelaxant which resembles an arginine-containing peptide; its action may be partially endothelium-dependent. Because L-arginine (…
Number of citations: 15 citeseerx.ist.psu.edu
G Thomas, PW Ramwell - Biochemical and biophysical research …, 1988 - Elsevier
… The most potent relaxing agent was N-alpha-benzoyl-L-arginine ethyl ester. The relaxation was abolished by methylene blue, but not by indomethacin. When incubated with rat aortic …
Number of citations: 73 www.sciencedirect.com
MY Farhat, G Thomas, CM Cunard, E Cole… - … of Pharmacology and …, 1990 - ASPET
… In this study, we evaluated the pulmonary vascular effects of L-arginine-HCl and its benzoyl derivative N-alpha-benzoyl-L-arginine ethyl ester (BAEE) in the rat, in comparison with other …
Number of citations: 8 jpet.aspetjournals.org
DW Busija, CW Leffler, LC Wagerle - Circulation research, 1990 - Am Heart Assoc
… -2) M L-arginine (ARG), L-arginine ethyl ester (AEE), N alpha-benzoyl-L-arginine (NBA), N alpha-benzoyl-L-arginine ester ethyl (BAEE), and L-citrulline (CIT). Initial diameters were 100-…
Number of citations: 58 www.ahajournals.org
MO Sousa, CV Rodrigues, HB Pena… - Brazilian Journal of …, 1996 - europepmc.org
Hydrolysis of seven N alpha-substituted L-arginine 4-nitroanilides: benzoyl-arginine p-nitroanilide (Bz-Arg-Nan), tosyl-arginine p-nitroanilide (Tos-Arg-Nan), acetyl-leucyl-arginine p-…
Number of citations: 4 europepmc.org
ME Gold, KS Wood, RE Byrns… - American Journal of …, 1990 - journals.physiology.org
… The pharmacological properties of L-arginine were shared by L-arginine ethyl ester, L-arginine methyl ester, and L-homoarginine but not N-alpha-benzoyl-L-arginine ethyl ester or L-…
Number of citations: 70 journals.physiology.org
S Eddahibi, S Adnot, C Carville… - … of Physiology-Lung …, 1992 - journals.physiology.org
… In lungs from rats exposed to 3 wk of hypoxia (H), vasodilation to ACh or A23187 was fully restored after in vitro L-arginine (10(-3) M) or N alpha-benzoyl-L-arginine (5 x 10(-5) M) but …
Number of citations: 139 journals.physiology.org
G Thomas, PW Ramwell - Journal of Pharmacology and Experimental …, 1992 - ASPET
… In the endothelium intact rat aorta preparation, L-NMMA antagonizes the relaxation induced by N-alpha-benzoyl L-arginine ethyl ester, amiloride and dibutyryl cAMP. This effect of L-…
Number of citations: 37 jpet.aspetjournals.org
U Simeoni, T Massfelder, C Saussine… - Clinical Science …, 1994 - europepmc.org
… -substituted L-arginine derivative, N-alpha-benzoyl-L-arginine ethyl ester, durable decreased the … Both L-arginine and N-alpha-benzoyl-L-arginine ethyl ester effectively reversed the …
Number of citations: 30 europepmc.org
SJ Hong, JH Hwang - The Kaohsiung Journal of Medical Sciences, 2000 - europepmc.org
… Treatment with a combination of a calcium antagonist TMB-8 and NO donors, L-arginine and N alpha-benzoyl-L-arginine ethyl ester (BAEE) to prevent experimental ischemic stroke …
Number of citations: 4 europepmc.org

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